3-(2-hydroxyethyl)-1H-quinoxalin-2-one
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Overview
Description
3-(2-Hydroxyethyl)-2(1H)-quinoxalinone is a heterocyclic compound that features a quinoxalinone core with a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2(1H)-quinoxalinone typically involves the condensation of o-phenylenediamine with glyoxylic acid, followed by cyclization and subsequent functionalization to introduce the hydroxyethyl group. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Hydroxyethyl)-2(1H)-quinoxalinone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxalinone core can be reduced to form dihydroquinoxalinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxalinone core or the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxalinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the quinoxalinone core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with a similar core structure but lacking the hydroxyethyl group.
2(1H)-Quinoxalinone: Similar to 3-(2-Hydroxyethyl)-2(1H)-quinoxalinone but without the hydroxyethyl substituent.
Hydroxyethyl-substituted heterocycles: Compounds with similar hydroxyethyl groups but different core structures.
Uniqueness
3-(2-Hydroxyethyl)-2(1H)-quinoxalinone is unique due to the presence of both the quinoxalinone core and the hydroxyethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-9-10(14)12-8-4-2-1-3-7(8)11-9/h1-4,13H,5-6H2,(H,12,14) |
InChI Key |
XCWICZAXQRJUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCO |
Origin of Product |
United States |
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